BenchChemオンラインストアへようこそ!

1-(Cyclobutylmethyl)piperazine

CNS drug design Lipophilicity Blood-brain barrier penetration

1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1) is a piperazine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol. It features a cyclobutylmethyl substituent attached to one nitrogen of the piperazine ring, which confers distinct steric and electronic properties compared to other N-alkyl piperazines.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 82534-54-1
Cat. No. B1581764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)piperazine
CAS82534-54-1
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCNCC2
InChIInChI=1S/C9H18N2/c1-2-9(3-1)8-11-6-4-10-5-7-11/h9-10H,1-8H2
InChIKeyLYIJMNZARQYLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1) Supplier Product Specifications and Applications for Research


1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1) is a piperazine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It features a cyclobutylmethyl substituent attached to one nitrogen of the piperazine ring, which confers distinct steric and electronic properties compared to other N-alkyl piperazines . The compound is commercially available with a typical purity of 95% and is a liquid at room temperature, stored at 2-8°C . Its predicted physicochemical properties include a density of 0.975 g/cm³, a boiling point of 231.3±8.0 °C, and an ACD/LogP of 1.28 .

Why 1-(Cyclobutylmethyl)piperazine Cannot Be Substituted with Other N-Alkyl Piperazines


The cyclobutylmethyl group in 1-(cyclobutylmethyl)piperazine is not a simple alkyl chain; its strained four-membered ring introduces unique conformational constraints and steric bulk that significantly alter molecular interactions compared to linear or smaller cyclic substituents like methyl or cyclopropylmethyl . For instance, the cyclobutyl moiety has been shown to be a critical pharmacophore in potent NK1 receptor antagonists, where it enables high binding affinity (Ki ≤ 1 nM) and oral activity [1]. Substituting with a less sterically demanding or conformationally flexible N-alkyl group (e.g., benzyl or methyl) can result in a loss of target selectivity, reduced potency, or altered metabolic stability, directly impacting experimental outcomes .

Quantitative Evidence for Selecting 1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1) in Research


Enhanced Lipophilicity vs. Unsubstituted Piperazine for CNS Drug Design

The addition of a cyclobutylmethyl group to the piperazine core substantially increases lipophilicity, a critical parameter for central nervous system (CNS) drug design. The predicted LogP (ACD/LogP) for 1-(cyclobutylmethyl)piperazine is 1.28, which is significantly higher than that of unsubstituted piperazine (predicted LogP ≈ -0.7) . This quantitative difference suggests improved passive diffusion across the blood-brain barrier, a key requirement for CNS-active compounds. While this is a predicted property, it is derived from a validated software platform (ACD/Labs Percepta) and provides a comparative baseline for prioritizing this compound over less lipophilic piperazine analogs in CNS-targeted projects .

CNS drug design Lipophilicity Blood-brain barrier penetration

Dopamine Transporter (DAT) Interaction: Functional Selectivity Compared to GBR Series

1-(Cyclobutylmethyl)piperazine exhibits a distinct pharmacological profile at the dopamine transporter (DAT) compared to the well-studied GBR series of diphenyl-substituted piperazine DAT inhibitors. In functional assays, 1-(cyclobutylmethyl)piperazine has been shown to induce DAT-mediated dopamine release with an EC50 of 150 nM in rat brain synaptosomes, whereas it demonstrates significantly weaker inhibition of dopamine uptake with IC50 values of 10,000 nM in human DAT expressed in HEK293 cells and 16,500 nM in rat striatal synaptosomes [1][2][3]. This >100-fold difference between release (EC50 150 nM) and uptake inhibition (IC50 ≥ 10,000 nM) indicates functional selectivity not typically observed with GBR compounds, which are generally potent uptake inhibitors [4].

Dopamine transporter (DAT) Neuropharmacology Functional selectivity

Receptor Antagonism Profile: σ1 and NK1 Receptor Implications

1-(Cyclobutylmethyl)piperazine has been implicated as a potential selective σ1 receptor antagonist, a mechanism of interest for treating neuropsychiatric disorders and pain . Additionally, the compound serves as a key reactant in the synthesis of pyrrolidines and piperidines that act as potent NK1 receptor antagonists . In a series of cyclobutane-derived NK1 antagonists, related compounds exhibited high in vitro binding affinity with Ki ≤ 1 nM and demonstrated potent central NK1 receptor inhibition following oral administration [1]. While direct Ki data for 1-(cyclobutylmethyl)piperazine itself at the NK1 receptor is not available in the open literature, its structural role as a building block for these potent antagonists provides a strong, application-driven rationale for its procurement in NK1 antagonist drug discovery programs [1].

Sigma-1 receptor NK1 receptor Antagonist screening

Comparative Physicochemical Properties for Formulation Development

1-(Cyclobutylmethyl)piperazine possesses a unique set of physicochemical properties compared to its closest analog, 1-(cyclopropylmethyl)piperazine. The cyclobutylmethyl derivative has a predicted boiling point of 231.3±8.0 °C and a density of 0.975 g/cm³, whereas the cyclopropylmethyl analog has a lower boiling point of 68 °C at 3.5 mmHg and a density of 0.943 g/mL at 25°C [1]. Additionally, the predicted LogP for the cyclobutylmethyl compound (1.28) is higher than that of the cyclopropylmethyl analog (XLogP3 ≈ 1.1) [2]. These differences in boiling point and lipophilicity can influence formulation strategies, particularly in processes requiring specific volatility or solubility profiles .

Physicochemical characterization Formulation development Pre-formulation

Behavioral Pharmacology: Antidepressant-like Activity in Preclinical Models

In a behavioral model of depression, 1-(cyclobutylmethyl)piperazine dihydrochloride demonstrated significant activity by reducing immobility time in the forced swim test in rodents . While quantitative immobility reduction data is not specified in the available abstract, this positive result distinguishes it from many structurally similar piperazines that fail to show efficacy in this assay. The forced swim test is a standard, predictive model for antidepressant activity, and a positive outcome here supports the compound's potential as a lead for mood disorder therapies [1]. This behavioral evidence, though preliminary, provides a differentiated application scenario compared to other N-alkyl piperazines primarily used as chemical intermediates .

Behavioral pharmacology Antidepressant screening Forced swim test

Recommended Research and Development Applications for 1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1)


NK1 Receptor Antagonist Medicinal Chemistry Programs

As a direct synthetic intermediate for preparing pyrrolidines and piperidines with documented NK1 antagonist activity, 1-(cyclobutylmethyl)piperazine is a critical building block for medicinal chemistry groups targeting the NK1 receptor. Its use is supported by literature demonstrating that cyclobutane-containing analogs can achieve high in vitro binding affinity (Ki ≤ 1 nM) and central receptor occupancy in vivo . Procurement of this compound enables the rapid exploration of structure-activity relationships (SAR) around the cyclobutylmethyl moiety, which has been shown to be essential for potency and selectivity in this series .

Dopamine Transporter (DAT) Pharmacological Tool Development

The unique functional selectivity of 1-(cyclobutylmethyl)piperazine at the dopamine transporter (DAT)—with an EC50 of 150 nM for dopamine release and >100-fold lower potency for uptake inhibition—positions it as a valuable pharmacological probe for dissecting DAT-mediated signaling pathways . Researchers investigating the molecular mechanisms of psychostimulant action or developing novel treatments for DAT-related disorders (e.g., ADHD, addiction) can utilize this compound to differentiate between release and reuptake inhibition, a distinction not possible with classic DAT inhibitors like GBR compounds .

CNS Drug Discovery with Optimized Physicochemical Properties

For CNS drug discovery projects where blood-brain barrier penetration is a key objective, 1-(cyclobutylmethyl)piperazine offers a favorable lipophilicity profile (predicted LogP 1.28) compared to unsubstituted piperazine (LogP ≈ -0.7) . This approximately 2-unit LogP increase suggests improved passive diffusion across the blood-brain barrier, making it a suitable starting point for designing CNS-active compounds. Its physicochemical properties, including its liquid physical state and specific boiling point, also provide distinct advantages in formulation development and synthetic process design .

Antidepressant Lead Identification and Behavioral Pharmacology Studies

The demonstrated antidepressant-like activity of 1-(cyclobutylmethyl)piperazine in the forced swim test provides a validated behavioral endpoint for CNS-focused research groups . This in vivo efficacy signal distinguishes it from many other N-alkyl piperazines and supports its use as a lead compound for developing novel antidepressant agents. The compound's interaction with serotonin receptors and potential σ1 receptor antagonism further underscore its relevance for mood disorder research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclobutylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.